Einecs 279-675-0

概要

説明

Einecs 279-675-0, also known as Brilliant Cresyl Blue, is a chemical compound with the molecular formula C₃₄H₄₂Cl₄N₈O₂Zn. It is a green to dark blue crystalline powder that is soluble in water and ethanol. This compound is primarily used as a biological stain and has various applications in scientific research .

準備方法

Chemical Identity and Background

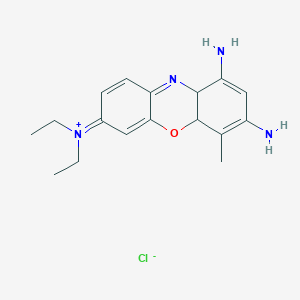

- Chemical Name: Brilliant Cresyl Blue (1,3-Diamino-7-(diethylamino)-3-methylphenoxazin-5-ium tetrachlorozincate (2:1))

- Molecular Formula: C₃₄H₄₂Cl₄N₈O₂Zn

- Molecular Weight: 801.96 g/mol

- CAS Number: 51716-96-2

- EINECS Number: 279-675-0

- Appearance: Green to dark blue crystalline powder

- Primary Use: Biological stain, especially for reticulocyte identification in hematology

Detailed Synthetic Route

Starting Materials

- 3-amino-7-(diethylamino)-2-methylphenoxazin-5-ium salt (phenoxazine core derivative)

- Zinc chloride (ZnCl₂)

Reaction Conditions

- Solvent: Typically aqueous or alcoholic medium (e.g., 50% ethanol)

- Temperature: Moderate heating, often controlled to avoid decomposition

- pH: Adjusted to maintain stability of the phenoxazine ring and facilitate complex formation

- Stoichiometry: Zinc chloride is used in a molar ratio to form a 2:1 complex with the phenoxazine derivative

Reaction Mechanism

The reaction proceeds via coordination of zinc ions with the phenoxazine nitrogen atoms, forming a tetrachlorozincate complex salt. This coordination stabilizes the dye molecule and enhances its staining properties.

Purification

- Crystallization from suitable solvents to obtain the green to dark blue crystalline powder

- Drying under controlled temperature (loss on drying ≤8% at 110°C)

- Quality control via infrared spectroscopy and absorbance measurements (specific absorbance ≥1500 at 625-630 nm in 50% ethanol)

Data Table: Typical Specifications of Brilliant Cresyl Blue

| Parameter | Specification | Test Method/Notes |

|---|---|---|

| Appearance | Green to dark blue crystalline powder | Visual inspection |

| Molecular Weight | 801.96 g/mol | Calculated from molecular formula |

| Dye Content | ≥60% | Spectrophotometric analysis |

| Loss on Drying | ≤8% (1 g sample, 110°C) | Gravimetric analysis |

| Solubility | Clear blue in 0.1% solution in 50% ethanol | Visual and spectrophotometric assessment |

| Specific Absorbance (A 1%/1cm) | ≥1500 (625-630 nm, 50% ethanol) | UV-Vis spectrophotometry |

| Infrared Spectrum | Conforms to standard | IR spectroscopy |

Research Findings on Preparation Optimization

- Yield and Purity: Optimizing the molar ratio of zinc chloride to phenoxazine precursor and controlling reaction temperature and pH significantly improves yield and purity.

- Stability: The zinc complex form enhances dye stability against pH and temperature variations, critical for consistent staining performance.

- Scale-up: The synthesis is amenable to scale-up with careful control of crystallization conditions to maintain batch-to-batch consistency.

Summary of Preparation Methodology

| Step No. | Process Description | Key Parameters | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 3-amino-7-(diethylamino)-2-methylphenoxazin-5-ium | Precursor preparation | Phenoxazine core with specific substitutions |

| 2 | Reaction with zinc chloride | Molar ratio 2:1, temperature control | Formation of tetrachlorozincate complex salt |

| 3 | Crystallization | Solvent: 50% ethanol, temperature control | Green to dark blue crystalline powder |

| 4 | Drying and purification | Drying at 110°C, loss on drying ≤8% | Pure, stable dye powder |

| 5 | Quality control | IR spectrum, UV-Vis absorbance, dye content | Confirmation of identity and purity |

化学反応の分析

Types of Reactions

Brilliant Cresyl Blue undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and staining properties.

Reduction: Reduction reactions can convert Brilliant Cresyl Blue into its leuco form, which is colorless and can be reverted to the original compound through oxidation.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and zinc dust are typical reducing agents.

Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of Brilliant Cresyl Blue, as well as substituted derivatives with modified chemical properties .

科学的研究の応用

Brilliant Cresyl Blue has a wide range of applications in scientific research:

Chemistry: It is used as a pH indicator and redox indicator in various chemical analyses.

Biology: The compound is widely used as a biological stain for visualizing cellular components, such as reticulocytes in blood smears.

Medicine: In medical diagnostics, Brilliant Cresyl Blue is used to stain and identify specific cell types and structures in histological samples.

作用機序

Brilliant Cresyl Blue exerts its effects through its ability to bind to specific cellular components, such as nucleic acids and proteins. The binding process involves electrostatic interactions and hydrogen bonding, which result in the staining of targeted structures. The compound’s molecular targets include ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), and its staining properties are influenced by the pH and ionic strength of the surrounding environment .

類似化合物との比較

Similar Compounds

Methylene Blue: Another phenothiazine dye used for similar staining purposes.

Toluidine Blue: A thiazine dye with comparable staining properties.

Crystal Violet: A triphenylmethane dye used for staining and as an antiseptic.

Uniqueness

Brilliant Cresyl Blue is unique in its ability to selectively stain reticulocytes, making it particularly valuable in hematological studies. Its distinct color change properties under different pH conditions also make it a versatile tool in various analytical applications .

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for EINECS 279-675-0, and what analytical techniques are critical for confirming its purity and structural integrity?

- Methodological Answer : Begin with a literature review to identify existing synthesis routes, then apply the PECO framework (Population: reaction conditions; Exposure: reagents/catalysts; Comparison: alternative methods; Outcome: yield/purity) to refine protocols . Use techniques like NMR (for structural elucidation), HPLC (purity analysis), and mass spectrometry (molecular weight confirmation). Document experimental parameters (e.g., temperature, solvent ratios) in a standardized table (Table 1) to ensure reproducibility .

Q. What strategies should be employed to conduct a systematic literature review on this compound, ensuring coverage of both historical and recent studies?

- Methodological Answer : Use databases like SciFinder and PubMed with Boolean operators (e.g., "this compound AND synthesis") and filter results by relevance, peer-review status, and citation count . Organize findings into a matrix (Table 2) comparing study objectives, methodologies, and key outcomes. Prioritize primary sources over reviews to avoid bias .

Q. How can researchers validate the identity of this compound when working with legacy samples lacking modern characterization data?

- Methodological Answer : Cross-reference legacy data (e.g., melting points, IR spectra) with contemporary techniques like X-ray crystallography or GC-MS. Include negative controls (e.g., solvent blanks) to rule out contamination. Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to justify resource allocation for re-characterization .

Advanced Research Questions

Q. How should researchers address contradictory data in existing studies on the physicochemical properties of this compound?

- Methodological Answer : Perform meta-analysis using statistical tools (e.g., ANOVA, Tukey tests) to identify outliers or methodological inconsistencies . Design replication experiments under controlled variables (e.g., humidity, solvent grade) and publish raw datasets in supplementary materials for peer scrutiny . For example, conflicting solubility data may arise from unrecorded temperature fluctuations—address this by standardizing measurement protocols .

Q. What experimental design principles are critical for optimizing the catalytic efficiency of this compound in novel reaction systems?

- Methodological Answer : Employ a factorial design (e.g., Response Surface Methodology) to test interactions between variables like catalyst loading, pressure, and reaction time . Use DoE (Design of Experiments) software to generate predictive models and validate them with triplicate runs. Publish detailed reaction schematics and kinetic data in tabular form (Table 3) to enable cross-lab verification .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) be integrated with traditional analytical methods to study this compound’s biological interactions?

- Methodological Answer : Combine HPLC-MS for compound quantification with transcriptomic profiling (RNA-seq) to map metabolic pathways affected by this compound. Use bioinformatics tools (e.g., KEGG pathway analysis) to correlate chemical data with biological outcomes. Ensure methodological transparency by sharing code repositories and raw spectra in supplementary files .

Q. Data Analysis and Validation

Q. What statistical frameworks are recommended for assessing the reproducibility of toxicity studies involving this compound?

- Methodological Answer : Apply intraclass correlation coefficients (ICC) to evaluate inter-lab variability in dose-response data. Use Bayesian models to account for uncertainty in low-sample-size studies. Report confidence intervals and p-values in all figures to enhance credibility .

Q. How should researchers design control experiments to isolate the effects of this compound from matrix interference in environmental samples?

- Methodological Answer : Implement matrix-matched calibration curves and spike-and-recovery tests to quantify background interference. Use isotope-labeled analogs of this compound as internal standards for LC-MS/MS workflows. Document recovery rates and limit of detection (LOD) in a table (Table 4) for peer review .

Q. Tables for Methodological Reference

Table 1 : Standardized Synthesis Protocol Documentation

| Parameter | Description | Example Value |

|---|---|---|

| Temperature | Reaction vessel setting | 80°C |

| Solvent Ratio | Volumetric mix (e.g., H2O:EtOH) | 3:1 |

| Catalyst | Type and loading | Pd/C, 5 wt% |

Table 2 : Literature Review Matrix Template

| Study | Objective | Method | Key Outcome | Limitations |

|---|---|---|---|---|

| Smith et al. (2020) | Synthesis optimization | Solvothermal | 92% yield | No purity data |

特性

IUPAC Name |

(7,9-diamino-6-methyl-5a,9a-dihydrophenoxazin-3-ylidene)-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N4O.ClH/c1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;/h6-9,16-17H,4-5,18-19H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMCAAFKAHAURK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=NC3C(C(=C(C=C3N)N)C)OC2=C1)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001001724 | |

| Record name | 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81029-05-2 | |

| Record name | Brilliant cresyl blue ALD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081029052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diamino-7-(diethylamino)-4-methylphenoxazin-5-ium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。